N-(4-ethoxyphenyl)-2-[3-oxo-1-(phenylcarbonyl)piperazin-2-yl]acetamide
Description
N-(4-ethoxyphenyl)-2-[3-oxo-1-(phenylcarbonyl)piperazin-2-yl]acetamide is a synthetic small molecule featuring a piperazine core modified with a phenylcarbonyl group at the N1 position and an acetamide side chain substituted with a 4-ethoxyphenyl group. This compound belongs to a broader class of piperazine-acetamide derivatives, which are often explored for their pharmacological properties, including kinase inhibition and antimicrobial activity . Its structural complexity allows for diverse interactions with biological targets, making it a candidate for therapeutic development.
Properties
IUPAC Name |
2-(1-benzoyl-3-oxopiperazin-2-yl)-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-2-28-17-10-8-16(9-11-17)23-19(25)14-18-20(26)22-12-13-24(18)21(27)15-6-4-3-5-7-15/h3-11,18H,2,12-14H2,1H3,(H,22,26)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOTWKCIJNLXCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NCCN2C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-[3-oxo-1-(phenylcarbonyl)piperazin-2-yl]acetamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable diketone.
Benzoylation: The piperazine derivative is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Acetylation: The final step involves the acetylation of the benzoylated piperazine with 4-ethoxyphenylacetic acid in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-[3-oxo-1-(phenylcarbonyl)piperazin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or ethoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with altered pharmacological properties.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-[3-oxo-1-(phenylcarbonyl)piperazin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Acetamide Derivatives
Key Observations :
- Replacing the phenylcarbonyl group with a phenylcarbamothioyl group (as in ) introduces sulfur, which may alter electronic properties and redox stability.
- Heterocyclic Modifications :
Pyridin-2-yl Acetamide Derivatives
describes compounds with pyridin-2-yl acetamide scaffolds linked to substituted benzoyl-piperazines. For example:
- N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b) :
Comparison :
- The pyridin-2-yl acetamide derivatives exhibit higher melting points due to stronger intermolecular forces (e.g., halogen bonding from Cl and CF3 groups). This suggests that the target compound, lacking such substituents, may have lower thermal stability .
Thiazolidinone and Quinazolinone Analogs
- Amide 3c (): A tautomeric thiazolidinone-acetamide derivative with a 1:1 ratio of thiazolidin-5-yl and dihydrothiazol-5-yl forms. Unlike the target compound, its piperazine ring is replaced with a thiazolidinone, reducing conformational flexibility .
- N-(4-Ethoxyphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (13) (): Incorporates a sulfamoylphenyl-quinazolinone system, which may confer antimicrobial activity via sulfonamide interactions .
Key Differences :
- Biological Activity: Thiazolidinones (e.g., ) are associated with anti-inflammatory activity, while quinazolinones (e.g., ) are explored for antimicrobial applications. The target compound’s piperazine-carbonyl motif may align more with kinase inhibition.
Biological Activity
N-(4-ethoxyphenyl)-2-[3-oxo-1-(phenylcarbonyl)piperazin-2-yl]acetamide is a compound belonging to the class of piperazine derivatives, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 361.5 g/mol. The compound features a piperazine ring, which is crucial for its biological interactions.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 361.5 g/mol |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 6 |
| Topological Polar Surface Area | 96.3 Ų |
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The phenylcarbonyl group enhances its affinity for these targets, while the piperazine moiety contributes to its ability to cross biological membranes.
Biological Activities
Research has indicated that this compound exhibits several promising biological activities:
1. Antimicrobial Activity
Studies have shown that piperazine derivatives possess antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains, demonstrating significant inhibitory effects.
2. Antitumor Properties
Preliminary investigations suggest that this compound may have antitumor potential. In vitro studies indicate that it can inhibit the proliferation of cancer cell lines, possibly through apoptosis induction mechanisms.
3. Neurological Effects
The piperazine ring structure is associated with neuroactivity. This compound has been explored for its potential effects on neurotransmitter systems, which may lead to applications in treating neurological disorders.
Case Studies and Research Findings
Recent studies have provided insights into the biological activity of this compound:
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry indicated that piperazine derivatives showed varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The specific derivative containing the ethoxy group demonstrated enhanced activity compared to similar compounds without this modification .
Study 2: Antitumor Activity
In a study conducted on human cancer cell lines, this compound exhibited significant cytotoxicity, leading to cell cycle arrest and apoptosis in treated cells . The mechanism was linked to the modulation of key signaling pathways involved in cell survival.
Study 3: Neuropharmacological Evaluation
Another research effort focused on the compound's effects on neurotransmitter receptors. It was found that this compound could act as a partial agonist at certain serotonin receptors, suggesting potential applications in mood disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
